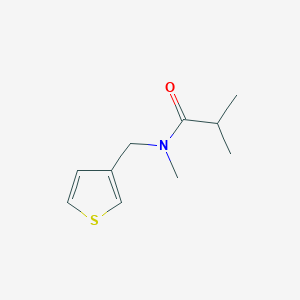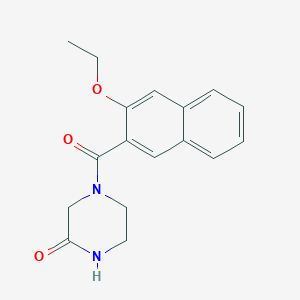
4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. It is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress, which is implicated in a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one is its versatility in terms of its potential applications in drug discovery and development. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research related to 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one. One area of interest is the development of more potent analogs that can be used in the treatment of cancer and other diseases. Additionally, there is interest in investigating the role of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one in the regulation of autophagy, a cellular process that is involved in the degradation of damaged or unwanted cellular components. Finally, there is interest in investigating the potential of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one as a tool for studying the role of topoisomerase II and COX-2 in disease processes.
Méthodes De Synthèse
The synthesis of 4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one involves the reaction of 3-ethoxynaphthalene-2-carbonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown potential as an anti-inflammatory agent and has been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(3-ethoxynaphthalene-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-15-10-13-6-4-3-5-12(13)9-14(15)17(21)19-8-7-18-16(20)11-19/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEJEKMKCQNVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxynaphthalene-2-carbonyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


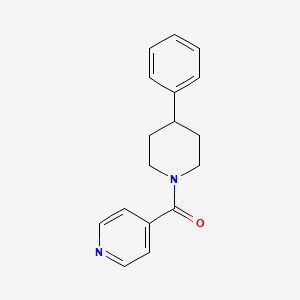
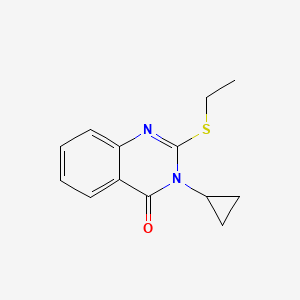

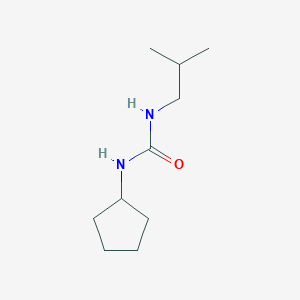
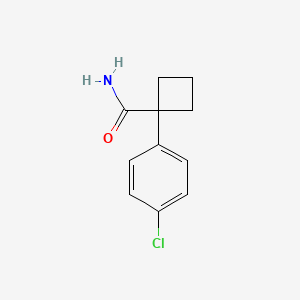


![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)


